molecular formula C23H26N6OS B5600943 N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-[3-(methylthio)phenyl]urea

N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-[3-(methylthio)phenyl]urea

Cat. No. B5600943
M. Wt: 434.6 g/mol
InChI Key: WZNCTECNVUYCFB-UHFFFAOYSA-N
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Description

The compound "N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-[3-(methylthio)phenyl]urea" represents a class of chemical entities often characterized by their complex molecular architecture, which is designed to elicit specific biological or chemical properties. Such compounds are of significant interest in materials science, pharmacology, and organic chemistry due to their intricate structures and potential applications.

Synthesis Analysis

The synthesis of complex ureas typically involves multi-step chemical processes that integrate various organic synthesis techniques. For instance, the reaction of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-(pyridin-3-yl)pyrimidin-2-yl) urea with methyl iodide highlights the intricacies involved in modifying pyrimidine ureas, a process that could be analogous to synthesizing the subject compound (Jung et al., 2008).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for their function and interaction with other molecules. Techniques like X-ray crystallography, NMR, and FT-IR spectroscopy are commonly employed to elucidate the structure. For example, the study on pyrido[2,3-d]pyrimidine compounds provides insights into the molecular conformation and intermolecular interactions within crystals, using density functional theory (DFT) calculations and Hirshfeld surface analysis to assess the stability of the molecular structure (Sun et al., 2022).

Chemical Reactions and Properties

The reactivity and chemical behavior of N-substituted ureas hinge on their functional groups and molecular framework. These compounds partake in various chemical reactions, including nucleophilic substitutions, cyclizations, and rearrangements, offering pathways to novel derivatives with potentially unique properties. A pertinent example is the synthesis of tetrahydro-1,3-diazepin-2-ones from tetrahydropyrimidines, demonstrating the versatility of urea derivatives in chemical transformations (Fesenko et al., 2012).

properties

IUPAC Name

1-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]-3-(3-methylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6OS/c1-16-14-21(29-12-3-4-13-29)28-22(24-16)25-17-8-10-18(11-9-17)26-23(30)27-19-6-5-7-20(15-19)31-2/h5-11,14-15H,3-4,12-13H2,1-2H3,(H,24,25,28)(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNCTECNVUYCFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)SC)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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